2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
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Overview
Description
2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound that is often used in peptide synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves several steps. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents used in substitution reactions include sodium azide (NaN3) and isobutoxycarbonyl chloride.
Scientific Research Applications
2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has a wide range of applications in scientific research:
Biology: The compound is valuable in the study of peptide synthesis and protein engineering.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in C-H activation methodologies. The palladium-mediated C-C bond formation can be made in tandem with 2-methylpyridine, allowing for the synthesis of complex molecules . The molecular targets and pathways involved include the activation of specific carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar compounds include:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid lies in its versatility and stability, making it a preferred choice for various synthetic applications.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDFDFQWAURBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138514-98-2 |
Source
|
Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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